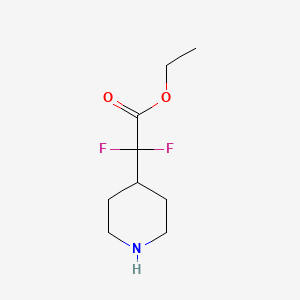
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with ethyl 2,2-difluoroacetate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the product. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Another compound with similar structural features but different biological activities.
N-{2,2-Difluoro-2-[(2R)-piperidin-2-yl]ethyl}-2-[2-(1H-1,2,4-triazol-1-yl)benzyl][1,3]oxazolo[4,5-c]pyridin-4-amine: A compound with a similar piperidine moiety but different functional groups and applications.
Uniqueness
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate is unique due to its specific combination of the piperidine ring and the difluoroacetate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H12F2N\O\
Molecular Weight: 215.21 g/mol
The compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile. The presence of difluoromethyl groups contributes to its lipophilicity and stability.
This compound operates through several mechanisms:
- Receptor Modulation: The piperidine moiety can interact with neurotransmitter receptors, potentially modulating synaptic transmission.
- Enzyme Inhibition: The difluoroacetate group may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Bioavailability Enhancement: The fluorine atoms increase the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, derivatives of piperidine showed varying degrees of activity, suggesting that modifications to the piperidine structure can enhance efficacy against bacterial strains .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar piperidine structures demonstrated significant inhibition of tumor growth in xenograft models without notable toxicity .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been investigated through various studies:
- Absorption: The compound demonstrates good absorption characteristics due to its lipophilicity.
- Distribution: It is distributed widely in tissues, which is beneficial for targeting systemic diseases.
- Metabolism: The presence of fluorine enhances metabolic stability, reducing the rate of degradation in biological systems.
- Excretion: Primarily excreted via renal pathways.
Properties
Molecular Formula |
C9H15F2NO2 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7/h7,12H,2-6H2,1H3 |
InChI Key |
LYQSWLZVFXJKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCNCC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















